molecular formula C17H11N3O3 B2680149 2-({4-[(4-Nitrophenyl)methoxy]phenyl}methylidene)propanedinitrile CAS No. 340211-91-8

2-({4-[(4-Nitrophenyl)methoxy]phenyl}methylidene)propanedinitrile

Cat. No.: B2680149
CAS No.: 340211-91-8
M. Wt: 305.293
InChI Key: GQVFTXLMCHBYEH-UHFFFAOYSA-N
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Description

2-({4-[(4-Nitrophenyl)methoxy]phenyl}methylidene)propanedinitrile is a high-purity chemical compound for research and development purposes. The specific applications, research value, and mechanism of action for this compound are currently under investigation in various scientific fields. Researchers are exploring its potential uses based on its unique molecular structure, which features a propanedinitrile group attached to a diaryl ether scaffold. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the scientific literature for the latest findings on this molecule. For more detailed structural information, you may refer to chemical databases such as PubChem.

Properties

IUPAC Name

2-[[4-[(4-nitrophenyl)methoxy]phenyl]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O3/c18-10-15(11-19)9-13-3-7-17(8-4-13)23-12-14-1-5-16(6-2-14)20(21)22/h1-9H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVFTXLMCHBYEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=C(C#N)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(4-Nitrophenyl)methoxy]phenyl}methylidene)propanedinitrile typically involves the reaction of 4-nitrobenzaldehyde with 4-methoxybenzyl cyanide under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to maximize yield and purity. Additionally, industrial production would require the implementation of purification techniques, such as recrystallization or chromatography, to obtain the compound in a form suitable for further use.

Chemical Reactions Analysis

Types of Reactions

2-({4-[(4-Nitrophenyl)methoxy]phenyl}methylidene)propanedinitrile can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Reduction: 2-({4-[(4-Aminophenyl)methoxy]phenyl}methylidene)propanedinitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

2-({4-[(4-Nitrophenyl)methoxy]phenyl}methylidene)propanedinitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a precursor for the preparation of various functionalized derivatives.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-({4-[(4-Nitrophenyl)methoxy]phenyl}methylidene)propanedinitrile depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The nitro group, methoxy group, and propanedinitrile moiety can participate in hydrogen bonding, hydrophobic interactions, and electrostatic interactions, respectively, to exert their effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound belongs to a family of benzylidenepropanedinitriles, where the phenyl ring substituents dictate key properties. Below is a comparative analysis of structurally related compounds:

Compound Substituent Molecular Formula Molecular Weight Key Features
2-({4-[(4-Nitrophenyl)methoxy]phenyl}methylidene)propanedinitrile (Target) 4-nitrophenyl methoxy C₁₇H₁₁N₃O₃ 329.29 Strong electron-withdrawing nitro group; potential for charge-transfer interactions.
2-{[4-(Diethylamino)phenyl]methylidene}propanedinitrile 4-diethylamino C₁₄H₁₅N₃ 225.29 Electron-donating diethylamino group; planar crystal structure with C–H···π interactions.
[Chloro(phenyl)methylidene]propanedinitrile Chloro(phenyl) C₁₀H₅ClN₂ 194.62 Chlorine substituent introduces moderate electron-withdrawing effects; used in agrochemicals.
2-[(3-Chloro-4-methoxyphenyl)methylidene]propanedinitrile 3-chloro, 4-methoxy C₁₁H₇ClN₂O 218.64 Mixed electronic effects (Cl: -I, OCH₃: +M); alters solubility in polar solvents.
2-[(4-Methoxyphenyl)methylene]propanedinitrile 4-methoxy C₁₁H₈N₂O 200.20 Electron-donating methoxy group; enhances conjugation for optoelectronic applications.
2-{[2-(Trifluoromethyl)phenyl]methylidene}propanedinitrile 2-(trifluoromethyl) C₁₁H₅F₃N₂ 234.17 Strong -I effect from CF₃; high thermal stability and lipophilicity.
2-[(4-Phenoxy-phenyl)methoxy-methylene]propanedinitrile 4-phenoxy, methoxy C₁₇H₁₂N₂O₂ 276.29 Bulky phenoxy group; steric hindrance may reduce reactivity.
2-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)propanedinitrile 2,4-dichlorophenyl methoxy C₁₇H₁₀Cl₂N₂O 329.18 Dual chloro substituents enhance electron withdrawal; predicted high boiling point (505.2°C).

Electronic and Reactivity Profiles

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the target compound induces strong electron withdrawal (-I, -M), enhancing electrophilic character and stabilizing charge-transfer complexes. This contrasts with methoxy (e.g., ) or diethylamino () substituents, which donate electrons (+M), increasing nucleophilicity and conjugation length. Trifluoromethyl () and dichlorophenyl () groups exhibit intermediate -I effects, balancing reactivity for applications like organic semiconductors or catalysts.
  • Crystal Packing and Intermolecular Interactions: The diethylamino analog () forms planar structures with C–H···π interactions, favoring solid-state π-stacking for optoelectronic uses. In contrast, nitro-substituted compounds may exhibit denser packing due to dipole-dipole interactions.

Solubility and Physicochemical Behavior

  • Polar vs. Non-Polar Solvents: Nitro and chloro substituents (target, ) reduce solubility in polar solvents (e.g., water) but enhance compatibility with aromatic solvents (toluene, DMF). Hydroxyethylamino derivatives (e.g., ) show increased hydrophilicity due to hydroxyl groups, contrasting sharply with the target compound’s hydrophobic nitro group.
  • Predicted Properties :

    • The dichlorophenyl analog () has a predicted density of 1.359 g/cm³ and boiling point of 505.2°C, exceeding the target compound’s likely values due to higher molecular weight and halogen content.

Biological Activity

The compound 2-({4-[(4-Nitrophenyl)methoxy]phenyl}methylidene)propanedinitrile (CAS Number: 215190-25-3) is a nitrile derivative with potential biological activities. This article synthesizes existing research findings, case studies, and data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N2O5C_{22}H_{22}N_{2}O_{5}. The structure comprises a methoxy group, a nitrophenyl moiety, and a propanedinitrile framework, which contribute to its reactivity and biological interactions.

2. Antitumor Activity

Compounds with structural similarities have also demonstrated antitumor effects. For example, thiazole derivatives have been shown to inhibit cancer cell lines with IC50 values less than that of standard chemotherapeutics like doxorubicin . The presence of electron-donating groups such as methoxy may enhance the cytotoxicity of related compounds, indicating that this compound could possess similar properties.

3. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in studies focusing on tyrosinase inhibition. Tyrosinase inhibitors are critical in treating conditions like hyperpigmentation and melanoma. Analogous compounds have shown IC50 values around 17.05 μM against tyrosinase, suggesting that further investigation into the enzyme-inhibitory properties of this compound could be fruitful .

Case Studies

Several studies have highlighted the biological activities of related compounds:

  • Antimicrobial Studies : A series of substituted phenylthiazole derivatives were tested for their antimicrobial activity, revealing that certain substitutions significantly enhanced their efficacy against resistant strains .
  • Cytotoxicity Assays : Thiazole-integrated compounds showed notable cytotoxic effects against colon carcinoma cells, with structure-activity relationship (SAR) analyses indicating that specific functional groups are essential for activity .
  • In Vitro Testing : Compounds structurally similar to this compound were evaluated in vitro for their ability to inhibit cancer cell proliferation, providing preliminary evidence for potential therapeutic applications .

Data Summary

Biological ActivityRelated CompoundsIC50 / MIC ValuesNotes
AntimicrobialBenzylidene derivativesMIC 93.7–46.9 μg/mLEffective against multiple pathogens
AntitumorThiazole derivativesIC50 < DoxorubicinSignificant cytotoxicity observed
Enzyme InhibitionTyrosinase inhibitorsIC50 ~17.05 μMPotential use in hyperpigmentation treatments

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and structure of 2-({4-[(4-Nitrophenyl)methoxy]phenyl}methylidene)propanedinitrile?

Methodology:

  • Use GC-MS (EI ionization) for molecular weight confirmation and fragmentation pattern analysis.
  • FTIR-ATR (direct measurement) identifies functional groups like nitrile (C≡N) and nitro (NO₂) stretching vibrations.
  • HPLC-TOF provides precise mass determination (Δppm < 0.5) to verify molecular formula.
  • Cross-validate results with GC-IR for condensed-phase spectral data .

Q. How can computational methods predict the electronic properties of this compound?

Methodology:

  • Apply Density Functional Theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO), aiding in understanding charge-transfer behavior.
  • Use Time-Dependent DFT (TD-DFT) to simulate UV-Vis absorption spectra and compare with experimental data.
  • Validate predictions using quantitative structure-property relationship (QSPR) models for properties like polarizability .

Q. What synthetic routes are feasible for introducing the 4-nitrophenylmethoxy substituent?

Methodology:

  • Employ Ullmann coupling or SNAr reactions to attach the 4-nitrophenylmethoxy group to the phenyl ring.
  • Optimize reaction conditions (e.g., solvent polarity, catalyst) to minimize by-products like nitro-group reduction.
  • Monitor progress via TLC or HPLC with UV detection at λ ≈ 270 nm (nitroaromatic absorbance) .

Advanced Research Questions

Q. How do spectroscopic data discrepancies arise between theoretical and experimental results, and how can they be resolved?

Methodology:

  • Investigate solvent effects (e.g., polarity, hydrogen bonding) on FTIR/UV-Vis spectra using polarizable continuum models (PCM) in DFT.
  • Check for tautomerism or aggregation in experimental setups via concentration-dependent NMR studies .
  • Re-examine computational basis sets (e.g., B3LYP/6-311+G(d,p)) to improve accuracy in vibrational frequency calculations .

Q. What is the impact of substituent variation (e.g., replacing nitro with methoxy) on the compound’s nonlinear optical (NLO) properties?

Methodology:

  • Synthesize analogs (e.g., 4-methoxyphenyl derivatives) and measure hyperpolarizability (β) via electric-field-induced second harmonic generation (EFISHG) .
  • Compare with DFT-derived NLO parameters to establish structure-activity relationships.
  • Assess electron-withdrawing vs. donating effects on charge distribution using Mulliken population analysis .

Q. How can potential metabolic or toxicological pathways be elucidated for this compound?

Methodology:

  • Conduct in vitro microsomal assays (e.g., liver S9 fraction) to identify metabolites via LC-MS/MS .
  • Screen for mitochondrial toxicity using oxygen consumption rate (OCR) assays, comparing to known uncouplers like FCCP .
  • Use molecular docking to predict interactions with cytochrome P450 enzymes or ion transporters .

Q. What strategies mitigate crystallization challenges during X-ray diffraction analysis?

Methodology:

  • Optimize solvent systems (e.g., mixed DCM/hexane) for slow vapor diffusion.
  • Introduce co-crystallization agents (e.g., crown ethers) to stabilize lattice packing.
  • Utilize synchrotron radiation for high-resolution data collection on microcrystalline samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.